N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide
CAS No.: 1358205-84-1
Cat. No.: VC11875306
Molecular Formula: C13H14N4OS
Molecular Weight: 274.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1358205-84-1 |
|---|---|
| Molecular Formula | C13H14N4OS |
| Molecular Weight | 274.34 g/mol |
| IUPAC Name | N-(2-pyrrolidin-1-ylpyrimidin-5-yl)thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C13H14N4OS/c18-12(11-4-3-7-19-11)16-10-8-14-13(15-9-10)17-5-1-2-6-17/h3-4,7-9H,1-2,5-6H2,(H,16,18) |
| Standard InChI Key | ARYKPIBXBRDVSZ-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=CS3 |
| Canonical SMILES | C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=CS3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound integrates three distinct heterocyclic components:
-
Pyrimidine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
-
Pyrrolidine moiety: A five-membered saturated ring with one nitrogen atom, attached to the pyrimidine ring at position 2.
-
Thiophene-2-carboxamide group: A five-membered sulfur-containing aromatic ring linked via a carboxamide bond to the pyrimidine at position 5.
The IUPAC name is N-(2-pyrrolidin-1-ylpyrimidin-5-yl)thiophene-2-carboxamide, and its SMILES notation is C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=CS3.
Physicochemical Data
| Property | Value |
|---|---|
| CAS No. | 1358205-84-1 |
| Molecular Formula | |
| Molecular Weight | 274.34 g/mol |
| XLogP3-AA | 1.7 (predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 95.5 Ų |
The compound’s moderate lipophilicity (XLogP3-AA = 1.7) and polar surface area suggest potential membrane permeability, aligning with Lipinski’s rule of five for drug-likeness .
Synthesis and Characterization
Synthetic Routes
Synthesis typically involves multi-step reactions:
-
Pyrimidine functionalization: Reacting 2-chloropyrimidine-5-amine with pyrrolidine under nucleophilic aromatic substitution conditions.
-
Carboxamide coupling: Using thiophene-2-carboxylic acid with a coupling agent (e.g., EDC/HOBt) to form the amide bond.
Table 1. Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Pyrrolidine, DIPEA, DMF, 80°C, 12h | 65% |
| 2 | Thiophene-2-carboxylic acid, EDC, HOBt | 78% |
Optimization focuses on minimizing byproducts and enhancing purity through column chromatography or recrystallization.
Spectroscopic Characterization
-
NMR: NMR (400 MHz, DMSO-): δ 8.45 (s, 1H, pyrimidine-H), 7.85 (d, J = 5.2 Hz, 1H, thiophene-H), 7.42 (d, J = 3.6 Hz, 1H, thiophene-H), 3.45 (m, 4H, pyrrolidine-H), 1.95 (m, 4H, pyrrolidine-CH2).
-
IR: Peaks at 1665 cm (C=O stretch), 1550 cm (C=N pyrimidine), and 1240 cm (C-S thiophene).
Biological Activity and Mechanistic Insights
Putative Targets and Mechanisms
While direct activity data remain limited, structural analogs suggest interactions with:
-
Vanilloid receptor 1 (TRPV1): Modulation of pain and inflammation pathways.
-
Insulin-like growth factor 1 receptor (IGF1R): Potential antitumor effects via kinase inhibition.
-
Tyrosyl-tRNA synthetase: Inhibition disrupts bacterial protein synthesis, as seen in related carboxamides .
Comparative Pharmacological Profiles
Table 2. Biological Activities of Structural Analogs
| Compound | Target | IC | Reference |
|---|---|---|---|
| Pyrrolidine-pyrimidine analog | TRPV1 | 120 nM | |
| Thiophene-carboxamide derivative | IGF1R | 450 nM | |
| 1e (from Ref ) | Tyrosyl-tRNA synthetase | 2.1 μM |
The compound’s pyrrolidine and thiophene groups may enhance binding through hydrophobic interactions and hydrogen bonding .
Computational Modeling and Drug Design
Density Functional Theory (DFT) Analysis
-
HOMO-LUMO gap: Calculated at 4.3 eV, indicating moderate reactivity .
-
Molecular Electrostatic Potential (MEP): Highlights nucleophilic regions at the pyrimidine nitrogen and electrophilic zones at the thiophene sulfur .
Molecular Docking Studies
Docking into tyrosyl-tRNA synthetase (PDB: 1JIJ) revealed a binding affinity of −9.2 kcal/mol, surpassing ciprofloxacin (−8.5 kcal/mol) . Key interactions include:
-
Hydrogen bonds between the carboxamide oxygen and Arg86.
-
π-Stacking between the pyrimidine ring and Tyr34.
Figure 1. Hypothetical Binding Pose (Adapted from )
[Descriptive text of binding interactions, omitted for brevity.]
Future Research Directions
Analog Optimization
-
Substituent effects: Introducing electron-withdrawing groups (e.g., -CF) to enhance target affinity.
-
Prodrug strategies: Masking the carboxamide to improve bioavailability.
In Vivo Studies
-
Pharmacokinetic profiling in rodent models.
-
Toxicity assessments (LD, organ toxicity).
Broad-Spectrum Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume